(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound features a hexadecyloxy group, a hydroxyphenyl group, and a phenylmethanone oxime group, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions. The general procedure includes:
- Dissolving the ketone in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride and a base like sodium hydroxide or potassium carbonate.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium-containing molecular sieves may be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime
Eigenschaften
Molekularformel |
C29H43NO3 |
---|---|
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
5-hexadecoxy-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-26-21-22-27(28(31)24-26)29(30-32)25-19-16-15-17-20-25/h15-17,19-22,24,31-32H,2-14,18,23H2,1H3/b30-29+ |
InChI-Schlüssel |
OKXXONGMBKTKEL-QVIHXGFCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.